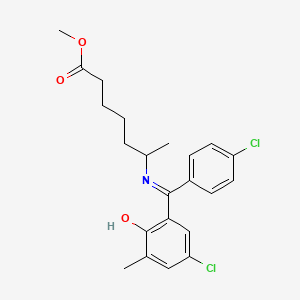
Methyl 6-(((5-chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(((5-chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)heptanoate is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(((5-chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)heptanoate typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the aromatic aldehydes and ketones, followed by their condensation with appropriate amines under controlled conditions. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and yield. This could include the use of continuous flow reactors, advanced purification techniques, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(((5-chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)heptanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 6-(((5-chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)heptanoate has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-(((5-chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)heptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(((5-chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)hexanoate
- Methyl 6-(((5-chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)octanoate
Uniqueness
Methyl 6-(((5-chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)heptanoate is unique due to its specific structure, which includes a heptanoate chain. This structural feature may confer distinct chemical and biological properties compared to similar compounds with different chain lengths.
Properties
CAS No. |
104775-15-7 |
|---|---|
Molecular Formula |
C22H25Cl2NO3 |
Molecular Weight |
422.3 g/mol |
IUPAC Name |
methyl 6-[[(5-chloro-2-hydroxy-3-methylphenyl)-(4-chlorophenyl)methylidene]amino]heptanoate |
InChI |
InChI=1S/C22H25Cl2NO3/c1-14-12-18(24)13-19(22(14)27)21(16-8-10-17(23)11-9-16)25-15(2)6-4-5-7-20(26)28-3/h8-13,15,27H,4-7H2,1-3H3 |
InChI Key |
BDHBEGFOMVQGIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=NC(C)CCCCC(=O)OC)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


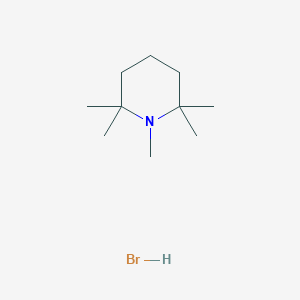
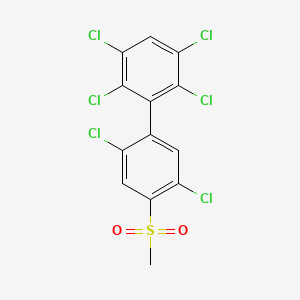
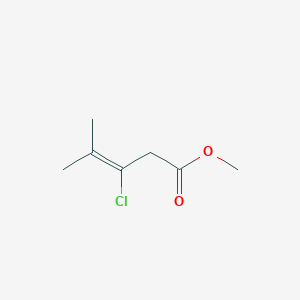
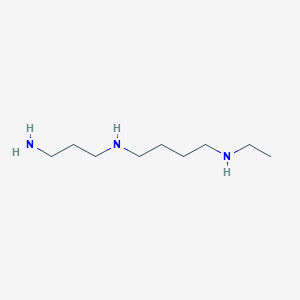

![Ethyl 1H-benzo[G]indole-3-carboxylate](/img/structure/B14335738.png)
![(5E)-5-({4-[Butyl(ethyl)amino]-2-methylphenyl}imino)quinolin-8(5H)-one](/img/structure/B14335752.png)
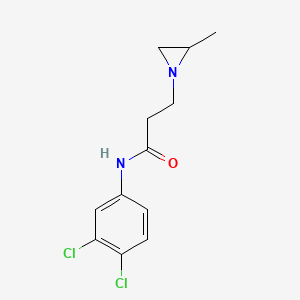
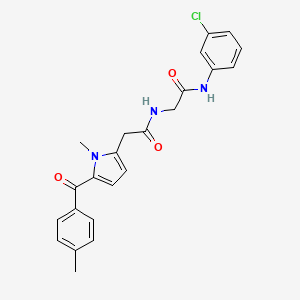
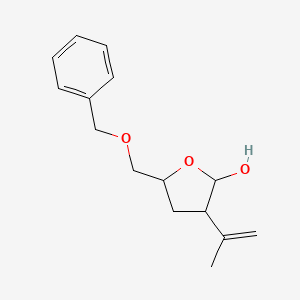
![8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione](/img/structure/B14335775.png)



